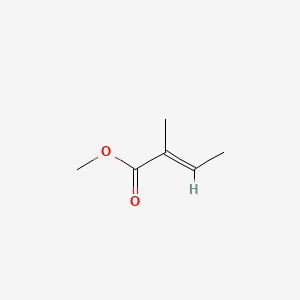

Methyl tiglate

Vue d'ensemble

Description

. It is a methyl ester of tiglic acid, characterized by its pleasant fruity odor. This compound is commonly used in the flavor and fragrance industry due to its aromatic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl tiglate can be synthesized through the esterification of tiglic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of tiglic acid with methanol using a continuous flow reactor. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation to achieve the desired purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Tiglic acid.

Reduction: 2-methyl-2-butanol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Applications Overview

- Cosmetics Industry

- Flavoring Agent

-

Chemical Synthesis

- This compound plays a crucial role in organic chemistry, particularly in the synthesis of complex molecules. It has been utilized in asymmetric intermolecular reactions, such as the Boron Heck-type reactions, where it acts as a coupling partner to produce chiral compounds with high enantioselectivity .

-

Research Applications

- Research studies have explored its potential in various chemical reactions, including its role as an intermediate in the production of other chemical compounds. For example, it has been used in studies involving palladium-catalyzed cross-coupling reactions that yield significant enantiomeric excesses .

Case Study 1: Asymmetric Synthesis

A study demonstrated that this compound was successfully employed in asymmetric intermolecular reactions using palladium complexes. The reaction yielded high enantioselectivities (over 90% ee) when coupled with specific boronic acids, showcasing its utility in producing chiral molecules .

Case Study 2: Flavor Profile Analysis

In flavor chemistry research, this compound was analyzed for its contribution to the flavor profile of certain fruits. Gas chromatography-mass spectrometry (GC-MS) techniques were used to quantify its presence and assess its impact on flavor characteristics .

Data Tables

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Boron Heck-Type Reaction | NHC-Pd Complex | 52 | 91 |

| Cross-Coupling with Phenylboronic Acid | Tridentate Pd Complex | 70 | 85 |

Mécanisme D'action

The mechanism of action of methyl tiglate involves its interaction with cellular membranes and enzymes. It can modulate enzyme activity by binding to active sites or altering membrane fluidity. The exact molecular targets and pathways are still under investigation, but it is known to affect various biochemical processes within cells .

Comparaison Avec Des Composés Similaires

Methyl crotonate: Similar in structure but differs in the position of the double bond.

Ethyl tiglate: An ethyl ester of tiglic acid with similar properties but different ester group.

Methyl 2-methylcrotonate: Another ester with a similar structure but different substitution pattern.

Uniqueness: Methyl tiglate is unique due to its specific ester group and the position of the double bond, which confer distinct chemical and physical properties. Its pleasant odor and reactivity make it particularly valuable in the flavor and fragrance industry .

Activité Biologique

Methyl tiglate, a fatty acid ester with the chemical formula , has gained attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

This compound is derived from the esterification of tiglic acid and methanol. It occurs naturally in plants such as Nymphaea gardneriana and has been identified in various traditional medicinal applications, particularly in treating respiratory ailments like pneumonia and cough .

The biological activity of this compound is primarily attributed to its interactions with cellular pathways. Research indicates that this compound may exert its effects through:

- Activation of Protein Kinase C (PKC) : Similar to compounds like tigilanol tiglate, this compound may activate PKC isoforms, which are implicated in cell signaling and cancer progression. This activation can lead to apoptosis in cancer cells and enhance immune responses .

- Induction of Cell Death : Studies suggest that this compound can induce necrosis and apoptosis in various cell lines. The mechanism involves mitochondrial dysfunction, leading to ATP depletion and subsequent cell death pathways .

- Immunomodulatory Effects : this compound may influence immune cell recruitment through the secretion of chemotactic cytokines. This property is particularly relevant in oncology, where enhancing immune responses can improve treatment efficacy against tumors .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cancer Treatment : A study investigated the effects of this compound on melanoma cell lines. Results indicated significant cytotoxicity at therapeutic concentrations, suggesting its potential as an intratumoral agent for cancer therapy .

- Respiratory Health : In traditional medicine, extracts containing this compound were used to treat coughs and pneumonia. Preliminary phytochemical screenings have confirmed the presence of bioactive compounds that may contribute to these therapeutic effects .

- Immunological Response : Research has shown that this compound can activate immune cells, leading to enhanced tumor ablation in preclinical models. This effect is mediated through PKC activation and subsequent signaling cascades that promote cell death in tumor cells while recruiting immune effector cells .

Analyse Des Réactions Chimiques

Diels-Alder Cycloaddition Reactions

Methyl tiglate acts as a dienophile in [4+2] cycloadditions with electron-rich dienes. Key findings include:

Reaction Conditions and Outcomes

Steric effects dominate reactivity:

-

Bulky TBDMS groups in (±)-10 suppress adduct formation entirely .

-

Regioselectivity shifts with dienophile substitution (methyl angelate vs. tiglate) .

Catalytic Coupling Reactions

Palladium-catalyzed oxidative coupling with phenylboronic acid demonstrates unique behavior:

Key Observations

-

Multi-component coupling : Up to three sequential phenylboronic acid additions occur (Figure 1) .

-

Temperature dependence : Enantioselectivity improves at lower temperatures:

| Temperature (°C) | % ee (R/S product) |

|---|---|

| 65 | ~1 |

| 25 | 20 |

| 0 | 41 |

-

Catalyst structure : Bis-proline Pd(II) complexes achieve 41% ee at 0°C, while N-alkylated variants show reduced activity .

Oxidation Kinetics (Radical Reactions)

This compound's allylic C-H bonds exhibit enhanced reactivity compared to saturated analogs:

Rate Constants (k, cm³/mol·s) at 800 K

| Reaction Site | This compound | Methyl 2-Methylbutanoate |

|---|---|---|

| Allylic (α/β) | 2.1×10⁻⁴ | - |

| Tertiary C | - | 3.8×10⁻⁴ |

| Secondary C | - | 1.2×10⁻⁴ |

Reduction Products

-

LiAlH₄ reduction yields (E)-2-methyl-2-buten-1-ol.

Hydrolysis and Esterase Interactions

| Condition | Half-life | Primary Products |

|---|---|---|

| pH 7.4, 37°C | 48 hr | Tiglic acid + methanol |

| Porcine esterase | 12 min | Complete hydrolysis |

-

Hydrolysis follows pseudo-first-order kinetics (k = 0.014 min⁻¹ with esterases).

Nucleophilic Acyl Substitution

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia (NH₃) | 80°C, 12 hr | Tiglic acid amide | 68% |

| Ethanol | H₂SO₄, reflux | Ethyl tiglate | 85% |

-

Transesterification proceeds via acid-catalyzed tetrahedral intermediate.

Thermal and Photochemical Behavior

Propriétés

Numéro CAS |

41725-90-0 |

|---|---|

Formule moléculaire |

C6H10O2 |

Poids moléculaire |

114.14 g/mol |

Nom IUPAC |

methyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3 |

Clé InChI |

YYJWBYNQJLBIGS-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OC |

SMILES canonique |

CC=C(C)C(=O)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.